molecular formula C29H34ClNO2 B12103855 cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl

cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl

Cat. No.: B12103855
M. Wt: 464.0 g/mol
InChI Key: YPVLWBLMEAQJQG-UHFFFAOYSA-N
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Description

cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl is a key intermediate in synthesizing selective estrogen receptor modulators (SERMs) such as lasofoxifene, a therapeutic agent for osteoporosis . Its structure features a pyrrolidine moiety linked via an ethoxy chain to a tetrahydronaphthalene core substituted with methoxy and phenyl groups. The cis configuration of the tetrahydronaphthalene ring is critical for binding to estrogen receptors and ensuring biological efficacy . The compound is synthesized via catalytic hydrogenation of nafoxidene hydrochloride, a dihydronaphthalene precursor, under controlled conditions .

Properties

Molecular Formula

C29H34ClNO2

Molecular Weight

464.0 g/mol

IUPAC Name

1-[2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C29H33NO2.ClH/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30;/h2-4,7-10,12-14,16,21,27,29H,5-6,11,15,17-20H2,1H3;1H

InChI Key

YPVLWBLMEAQJQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5.Cl

Origin of Product

United States

Preparation Methods

Bromination and Initial Alkylation

The synthesis begins with 2-bromo-5-methoxy-toluene , which undergoes bromination at the methyl group using N-bromosuccinimide (NBS) under radical initiation conditions. This yields 1-bromo-2-bromomethyl-4-methoxybenzene , a critical benzyl bromide intermediate . Subsequent alkylation of ethyl benzoylacetate with this bromide in the presence of potassium carbonate produces 3-(2-bromo-5-methoxy-phenyl)-1-phenyl-propan-1-one after decarboxylation .

Table 1: Bromination and Alkylation Conditions

StepReactantsConditionsYield
Bromination2-Bromo-5-methoxy-toluene, NBSAIBN, CCl₄, reflux85–90%
AlkylationEthyl benzoylacetate, K₂CO₃DMF, 80°C, 12 h75–80%

This stage establishes the brominated aromatic core necessary for downstream coupling reactions .

Ketal Protection and Cyclization

The ketone 3-(2-bromo-5-methoxy-phenyl)-1-phenyl-propan-1-one is protected as a ketal using ethylene glycol and p-toluenesulfonic acid (PTSA) in refluxing toluene. This forms 2-[2-(2-bromo-5-methoxy-phenyl)-ethyl]-2-phenyl- dioxolane , stabilizing the ketone against undesired side reactions . Cyclization via a Heck-type coupling with 4-benzyloxybenzoyl chloride under palladium catalysis generates the tetrahydronaphthalene framework .

Table 2: Cyclization Parameters

ParameterValue
CatalystPd(OAc)₂, PPh₃
SolventDMF, 120°C
Reaction Time24 h
Yield65–70%

This step constructs the fused tetrahydronaphthalene ring system, essential for the compound’s biological activity .

Deprotection and Hydrogenation

The benzyl ether protecting group is removed via hydrogenation using palladium hydroxide on carbon (Pd(OH)₂/C) under 50 psi H₂. Concurrently, the olefin intermediate undergoes reduction with titanium(III) chloride and zinc-copper couple, yielding 4-(4-hydroxy-phenyl)-7-methoxy-3-phenyl-1,2-dihydronaphthalene . This one-pot deprotection-reduction strategy streamlines the synthesis while maintaining stereochemical integrity .

VariableOptimal Value
SolventTHF, 0°C → room temperature
Equivalents DEAD1.2 eq
Reaction Time18 h
Yield80–85%

This step is stereospecific, favoring the cis-configuration due to steric constraints in the tetrahydronaphthalene system .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol to yield the final hydrochloride salt. Crystallization from ethanol-diethyl ether provides the pure product with >99% enantiomeric excess (ee) .

Table 4: Salt Formation Parameters

ParameterValue
Acid1.1 eq HCl (gas)
SolventEthanol
CrystallizationEthanol-diethyl ether (1:3)
Purity≥99% (HPLC)

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >99% on C18 column (acetonitrile:water + 0.1% TFA)

  • Melting Point : 198–200°C (decomposes)

  • Mass Spectrometry : m/z 464.03876 [M+H]⁺

  • Chiral Analysis : Chiralpak AD-H column, hexane:isopropanol (80:20), confirming cis-stereochemistry .

Process Optimization and Scalability

Patent data highlights two improvements for industrial-scale production:

  • Catalyst Recycling : Palladium catalysts are recovered via filtration and reused, reducing costs .

  • Solvent Substitution : Replacing DMF with cyclopentyl methyl ether (CPME) in alkylation steps enhances safety and yield .

Chemical Reactions Analysis

Functionalization of the Naphthalene Core

The tetrahydro-naphthalenyl group undergoes electrophilic substitution and oxidation reactions. Catalytic hydrogenation is employed to reduce the naphthalene ring to its tetrahydro form, while methoxy groups are introduced via Friedel-Crafts alkylation using methanol and BF₃ catalysts (Figure 1A) .

Key Observations :

  • Methoxy groups enhance solubility and modulate electronic effects for downstream reactions.

  • Halogenation (e.g., Cl, F) at the 6-position is achievable using NCS or NBS in CCl₄ .

Phenoxyethyl Linker Modifications

The phenoxyethyl chain participates in nucleophilic aromatic substitution (SNAr) and coupling reactions. For example:

  • Suzuki-Miyaura Coupling : Aryl boronic acids react with the brominated phenoxy intermediate to introduce diverse aryl groups (Table 2) .

  • Etherification : Alkylation of the phenolic oxygen with ethyl bromide under basic conditions (K₂CO₃, DMF) forms the ethoxy bridge .

Reaction TypeReagentsYield (%)Purity (%)
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃72–89≥95
EtherificationK₂CO₃, ethyl bromide85–91≥98

Acid-Catalyzed Rearrangements

Protonation of the pyrrolidine nitrogen under acidic conditions (HCl/EtOH) triggers ring-opening and subsequent recyclization. This step is critical for resolving stereoisomers and improving pharmacological activity .

Mechanism :

  • Protonation at N induces ring strain.

  • Cleavage of the C–N bond forms a carbocation intermediate.

  • Reclosure with stereochemical inversion yields the cis-configured product.

Oxidative Stability Studies

The compound’s stability under oxidative conditions was tested using H₂O₂ and UV light. Degradation products include:

  • Primary : N-oxide derivatives (via pyrrolidine oxidation).

  • Secondary : Quinone formation from the naphthalene moiety .

ConditionDegradation ProductsHalf-Life (h)
3% H₂O₂, 25°CN-oxide (major)12.4
UV light, 254 nm1,4-naphthoquinone6.8

Stereochemical Resolution

Chiral separation via HPLC (Chiralpak AD-H column) resolves enantiomers with >99% ee. The cis-isomer exhibits higher estrogen receptor binding affinity (IC₅₀ = 12 nM) than the trans-isomer (IC₅₀ = 210 nM) .

Scale-Up Challenges

Key issues in industrial synthesis include:

  • Low Yield in Cyclization : Optimized by using microwave irradiation (80°C, 30 min), improving yields from 66% to 88% .

  • Purity Control : Recrystallization from ethanol/water (7:3) removes diastereomeric impurities (<0.5%) .

Comparative Reaction Pathways

The table below contrasts synthetic routes for structurally related compounds:

CompoundKey ReactionYield (%)Selectivity
Nafoxidine HClSNAr with pyrrolidine78Moderate
LasofoxifeneGrignard addition65High
Target CompoundSuperbase cyclization83High

Scientific Research Applications

The compound cis-1-[2-[4-(1,2,3,4-tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine hydrochloride is a significant synthetic intermediate with various applications in medicinal chemistry. It is particularly noted for its role in developing therapeutic agents targeting estrogen deficiency-related conditions, such as osteoporosis. This article explores the scientific research applications of this compound, including its synthesis, biological activity, and potential therapeutic uses.
The synthesis of cis-1-[2-[4-(1,2,3,4-tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine hydrochloride involves several key steps. The synthesis typically begins with the preparation of intermediates through various chemical reactions including bromination, alkylation, and hydrogenation processes. The detailed synthetic pathway includes:
  • Bromination of Toluene : Producing 1-bromo-2-bromoethyl-4-anisole.
  • Alkylation and Decarboxylation : Utilizing ethyl benzoylacetate to form ketones.
  • Metal-Halogen Exchange : Generating desired dioxolane derivatives.
  • Hydrogenation : Converting intermediates into the final pyrrolidine derivative.
These processes are critical for obtaining the desired compound in a pure form suitable for further biological evaluation .
The primary application of cis-1-[2-[4-(1,2,3,4-tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl lies in its pharmacological properties:

Estrogen Agonist Activity

Research indicates that this compound acts as an estrogen agonist. It has been investigated for its potential to treat diseases associated with estrogen deficiency, particularly osteoporosis. The compound's structure allows it to interact with estrogen receptors effectively, mimicking the hormone's action in the body .

Therapeutic Applications

The key therapeutic applications include:
  • Osteoporosis Treatment : Enhancing bone density and reducing fracture risk.
  • Hormonal Replacement Therapy : Addressing symptoms related to menopause and other conditions caused by low estrogen levels.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:
  • Osteoporosis Models : In animal studies, administration of cis-1-[2-[4-(1,2,3,4-tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl demonstrated significant improvements in bone mineral density compared to control groups .
  • Cellular Studies : In vitro studies have shown that this compound promotes osteoblast proliferation and differentiation while inhibiting osteoclast activity, leading to a net positive effect on bone remodeling .
The compound cis-1-[2-[4-(1,2,3,4-tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl exhibits significant potential in medicinal chemistry as an estrogen agonist with applications in treating osteoporosis and related conditions. Ongoing research into its synthesis and biological effects will likely yield further insights into its therapeutic capabilities.

Data Summary Table

Application AreaDescriptionReferences
SynthesisMulti-step chemical synthesis involving bromination and hydrogenation
Biological ActivityActs as an estrogen agonist; potential for osteoporosis treatment
Therapeutic ApplicationsHormonal replacement therapy; enhances bone density
This comprehensive over

Mechanism of Action

The mechanism of action of cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Nafoxidene Hydrochloride

  • Structure : Differs by the unsaturated 3,4-dihydronaphthalene core.
  • Synthesis : Prepared via Suzuki coupling of a brominated dihydronaphthalene intermediate with phenylboronic acid .
  • Role : Intermediate in the synthesis of the target compound; hydrogenation yields the cis-tetrahydronaphthalene configuration .

cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol

  • Structure : Shares the tetrahydronaphthalene core but lacks the pyrrolidine-ethyl chain.

Lasofoxifene D-Tartrate

  • Structure : Final therapeutic derivative with a hydroxyl group replacing the methoxy substituent on the naphthalene ring.
  • Role : Clinically used SERM; enhanced receptor binding due to hydroxyl group and cis stereochemistry .

Comparative Data Table

Compound Molecular Weight Key Structural Features Synthesis Method Biological Application
Target HCl Compound 428.5 (P++1) cis-THN, pyrrolidine-ethyl chain, methoxy Hydrogenation of nafoxidene HCl Intermediate for lasofoxifene
Nafoxidene Hydrochloride ~434 (calc.) 3,4-dihydronaphthalene, pyrrolidine-ethyl Suzuki coupling Precursor for target compound
cis-4-(THN)phenol (TRC-T293865) 330.42 cis-THN, phenol group Unspecified Lasofoxifene intermediate
Lasofoxifene D-Tartrate 563.5 (calc.) cis-THN, hydroxyl, pyrrolidine-ethyl Demethylation of target compound Osteoporosis treatment

THN: Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl

Pharmacological Differentiation

  • Stereochemical Impact : The cis configuration in the target compound enhances estrogen receptor binding compared to trans isomers or unsaturated analogues like nafoxidene .
  • Solubility : The HCl salt form improves aqueous solubility, facilitating formulation compared to neutral intermediates like TRC-T293865 .
  • Bioactivation : Lasofoxifene’s hydroxyl group (derived from demethylation of the target compound) increases receptor affinity by 10-fold in preclinical models .

Commercial and Patent Landscape

  • Patent Holders : Pfizer Products Inc. holds key patents for synthesis methods, emphasizing catalytic hydrogenation and stereochemical control .
  • Development Stage : The target compound is exclusively used in lasofoxifene production, while nafoxidene and TRC-T293865 remain research intermediates .

Q & A

Q. What are the standard synthetic protocols for producing cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl, and how do intermediates influence yield?

  • Methodology : The compound is synthesized via a multi-step process involving:

Three-component coupling of tetralin derivatives, phenoxyethyl-pyrrolidine, and HCl, with stereochemical control achieved using chiral auxiliaries or asymmetric catalysis .

Episulfonium/selenonium ion-mediated cyclizations to construct the tetrahydro-naphthalene core (e.g., Edstrom-Livinghouse method) .

Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) and final recrystallization in ethanol/water.

  • Key Considerations :
  • Monitor intermediates (e.g., cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol) using HPLC (>95% purity) to avoid diastereomer contamination .
  • Optimize reaction temperature (e.g., 0–90°C gradients) to prevent racemization .

Q. What analytical techniques are recommended for confirming the compound’s stereochemical configuration and purity?

  • Methodology :
Technique Parameters Purpose
HPLC C18 column, acetonitrile/water (70:30)Purity assessment (>95%)
Chiral NMR 500 MHz, CDCl₃, COSY/NOESYCis-configuration validation
X-ray Crystallography Single-crystal analysisAbsolute stereochemistry
  • Data Contradiction Resolution :
    Discrepancies in stereochemical assignments (e.g., axial vs. equatorial substituents) can arise from solvent polarity in NMR. Cross-validate with X-ray data .

Q. How should researchers assess the compound’s stability under laboratory storage conditions?

  • Methodology :
  • Store at +4°C in amber vials under argon to prevent oxidation of the methoxy and pyrrolidine groups .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., demethylation or ring-opening) .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological activity data between in vitro and in vivo models?

  • Methodology :
  • In vitro : Use ERα/ERβ binding assays (IC₅₀) to assess selectivity as a SERM (Selective Estrogen Receptor Modulator) .
  • In vivo : Compare bone mineral density (BMD) in ovariectomized rat models (anti-osteoporotic activity) vs. uterine tissue proliferation (estrogenic side effects) .
  • Contradiction Analysis : Discrepancies may arise from metabolic differences (e.g., hepatic CYP450-mediated oxidation). Use LC-MS to identify metabolites in plasma .

Q. How does the compound’s stereochemistry impact its pharmacokinetic (PK) profile?

  • Methodology :
  • Compare cis- and trans-isomers in:

Permeability : Caco-2 cell monolayers (Papp values).

Metabolic Stability : Liver microsomes (t₁/₂).

  • Findings : The cis-configuration enhances metabolic stability (t₁/₂ > 6 hrs) due to hindered CYP3A4 binding, unlike trans-isomers (t₁/₂ < 2 hrs) .

Q. What computational methods are effective for predicting structure-activity relationships (SAR) of derivatives?

  • Methodology :
  • Docking Simulations : Use AutoDock Vina with ERα (PDB: 1A52) to identify key interactions (e.g., hydrogen bonding with Glu353/Arg394) .
  • QSAR Models : Train on datasets of tetralin derivatives (IC₅₀ vs. logP, polar surface area) to prioritize synthetic targets .

Q. How can structural modifications improve solubility without compromising receptor binding?

  • Methodology :
  • Introduce hydrophilic groups (e.g., -SO₃H, -COOH) at the pyrrolidine nitrogen or phenyl ring para-positions.
  • Case Study : Ethylene glycol-linked derivatives showed 3x higher aqueous solubility (pH 7.4) while retaining ERα affinity (Ki < 10 nM) .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s estrogenic vs. anti-estrogenic effects: How to reconcile these?

  • Hypothesis : Tissue-specific ER modulation (agonist in bone, antagonist in breast).
  • Validation Steps :

Transcriptional Assays : Luciferase reporters in Ishikawa (uterine) vs. MCF-7 (breast) cells.

Coregulator Recruitment : Co-IP studies to assess interactions with SRC-1 (agonist) vs. NCoR (antagonist) .

Tables for Key Data

Q. Table 1: Synthetic Intermediates and Critical Parameters

IntermediateCAS NumberPurity (%)Key Spectral Data (IR/NMR)Reference
cis-4-(THMP)-phenol14089-22-6>95¹H-NMR (CDCl₃): δ 6.75 (d, J=8 Hz)
Episulfonium ion precursorN/A90IR: 1680 cm⁻¹ (C=S stretch)

Q. Table 2: Pharmacological Profiling

Assay TypeModelResult (cis-isomer)trans-isomer Control
ERα Binding (IC₅₀)Competitive ELISA12 nM85 nM
BMD ImprovementOVX Rats+15% (vs. sham)No effect

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